molecular formula C21H19NO2 B486181 3,5-Dimethylphenyl diphenylcarbamate CAS No. 825608-25-1

3,5-Dimethylphenyl diphenylcarbamate

Cat. No.: B486181
CAS No.: 825608-25-1
M. Wt: 317.4g/mol
InChI Key: WYOSITCJZXRBHR-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl diphenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 5-positions. This compound is synthesized via nucleophilic substitution, as demonstrated in , where 3,5-dimethylphenol reacts with a carbamoyl chloride intermediate. The synthesis yields a white solid (20% yield) with a melting point of 136–138°C. Structural characterization by $^{1}\text{H}$- and $^{13}\text{C}$-NMR confirms the presence of methyl groups (δ 2.27 ppm, 6H) and a carbamate linkage (δ 158.20 ppm for the carbonyl carbon) . Its molecular formula ($C{22}H{22}NO_3$) and HRMS data further validate the structure.

Properties

CAS No.

825608-25-1

Molecular Formula

C21H19NO2

Molecular Weight

317.4g/mol

IUPAC Name

(3,5-dimethylphenyl) N,N-diphenylcarbamate

InChI

InChI=1S/C21H19NO2/c1-16-13-17(2)15-20(14-16)24-21(23)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3

InChI Key

WYOSITCJZXRBHR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Yield : Methyl and ethyl carbamates (3e, 3f) exhibit higher yields (52%, 49%) compared to bulkier tert-butyl derivatives (38%), likely due to steric hindrance during synthesis .
  • Melting Points: Ethyl and tert-butyl derivatives (3f, 3g) have higher melting points, suggesting enhanced crystallinity from non-polar substituents.

Physicochemical Properties

Lipophilicity and Substituent Effects
  • Electron-Donating vs. Withdrawing Groups : The 3,5-dimethylphenyl group is electron-donating, increasing lipophilicity (log P) compared to electron-withdrawing groups like chlorine. For example, methyl N-(3,5-dichlorophenyl)carbamate (log P ≈ 2.8) is less lipophilic than 3,5-dimethylphenyl analogs .
  • HPLC Retention : Lipophilicity correlates with chromatographic retention. Symmetrical substituents (e.g., 3,5-dimethyl) enhance retention in reversed-phase HPLC, as seen in cellulose 3,5-dimethylphenyl carbamate-based chiral stationary phases () .
Crystallography
  • Crystal Packing: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () exhibits two molecules per asymmetric unit, indicating unique packing interactions due to methyl symmetry. In contrast, monosubstituted analogs (e.g., 3-chlorophenyl) adopt simpler monoclinic structures .
Acetylcholinesterase (AChE) Inhibition
  • 3,5-Dimethylphenyl Derivatives: Compounds bearing this group (e.g., 7h in ) exhibit IC$_{50}$ values of 5.76 µM against AChE, outperforming monosubstituted analogs. The electron-donating methyl groups likely stabilize enzyme-inhibitor interactions .
Antitubercular Activity
  • While specific data for 3,5-dimethylphenyl diphenylcarbamate are unavailable, structurally related carbamates (e.g., benzyl and methyl derivatives in ) are evaluated for antitubercular activity. Yield and stability differences (e.g., tert-butyl vs. methyl) suggest substituent bulk impacts bioavailability .

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